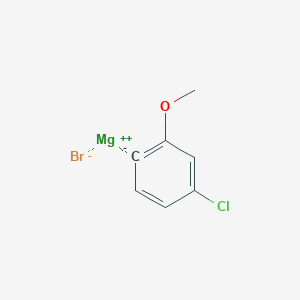

4-Chloro-2-methoxyphenylmagnesium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-methoxyphenylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is typically used in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Mécanisme D'action

Grignard reagents like “4-Chloro-2-methoxyphenylmagnesium bromide” are highly reactive and can react with a variety of functional groups to form new carbon-carbon bonds. The specific targets of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and action environment can vary greatly depending on the specific reaction conditions and the other reactants present .

They are more relevant in the field of synthetic organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxyphenylmagnesium bromide is prepared by reacting 4-chloro-2-methoxyphenyl bromide with magnesium in the presence of a dry solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-methoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides .

Common Reagents and Conditions: Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products Formed: The major products formed from reactions involving this compound are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds .

Applications De Recherche Scientifique

4-Chloro-2-methoxyphenylmagnesium bromide is used extensively in scientific research for the synthesis of complex organic molecules. In chemistry, it is used to form carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals. In biology and medicine, it is used to synthesize intermediates for drug development. In industry, it is used in the production of fine chemicals and materials .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 4-chloro-2-methoxyphenylmagnesium bromide include other Grignard reagents such as 4-methoxyphenylmagnesium bromide and 4-chlorophenylmagnesium bromide .

Uniqueness: What sets this compound apart is its specific reactivity profile, which is influenced by the presence of both the chloro and methoxy substituents on the phenyl ring. This unique combination allows for selective reactions that might not be possible with other Grignard reagents .

Activité Biologique

4-Chloro-2-methoxyphenylmagnesium bromide is a Grignard reagent that plays a significant role in organic synthesis. This compound is notable for its potential biological activities, which have implications in medicinal chemistry and pharmaceutical development. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by its reactivity as a nucleophile in various organic reactions. The presence of both chlorine and methoxy groups on the phenyl ring enhances its electrophilic properties, making it suitable for coupling reactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

- Receptor Modulation : It may interact with receptors linked to neurological functions, suggesting a role in treating neurological disorders.

Biological Activity and Applications

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses.

- Neurological Applications : Its derivatives are being explored for potential therapeutic effects in neurological conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity and synthetic utility of this compound:

Table 1: Summary of Research Findings

Detailed Research Insights

- Antimicrobial Activity : A study conducted by researchers at a pharmaceutical institute reported that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Mechanisms : Another investigation focused on the compound's ability to inhibit the production of inflammatory mediators in cultured human cells. The results indicated a marked reduction in the levels of TNF-alpha and IL-6, suggesting a potential application in treating inflammatory diseases .

- Neuroprotective Effects : Research published in a neuroscience journal explored the neuroprotective effects of compounds derived from this compound. The study found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .

Propriétés

IUPAC Name |

magnesium;1-chloro-3-methoxybenzene-4-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJFWNCNNYRNEB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.